Pyrazolo[1,5-B]pyridazine-2-carboxylic acid

Catalog No.
S874592
CAS No.
53902-75-3
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-B]pyridazine-2-carboxylic acid

CAS Number

53902-75-3

Product Name

Pyrazolo[1,5-B]pyridazine-2-carboxylic acid

IUPAC Name

pyrazolo[1,5-b]pyridazine-2-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-4-5-2-1-3-8-10(5)9-6/h1-4H,(H,11,12)

InChI Key

MBNHKOIUMZSIDB-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=NN2N=C1)C(=O)O

Canonical SMILES

C1=CC2=CC(=NN2N=C1)C(=O)O

Pyrazolo[1,5-b]pyridazine-2-carboxylic acid (CAS 53902-75-3) is a nitrogen-rich bicyclic building block procured primarily for advanced medicinal chemistry and agrochemical development. Characterized by its stable fused pyrazole-pyridazine core, this compound offers a favorable topological polar surface area (TPSA) and a highly reactive 2-carboxylic acid handle for standard amide coupling workflows. Unlike simpler carbocyclic or mono-aza scaffolds, the [1,5-b]pyridazine system provides multiple hydrogen-bond acceptors critical for anchoring into the hinge regions of various kinases. Its robust metabolic stability and predictable functionalization make it a highly effective precursor for synthesizing selective, ligand-efficient small molecule inhibitors [1].

Research Fit

Kinase selectivity SAR studies via C2-position derivatization
COX-2 pathway probe synthesis following reported QSAR
C2-carboxylic acid handle for amide coupling and esterification workflows

Substituting Pyrazolo[1,5-b]pyridazine-2-carboxylic acid with closely related analogs, such as Pyrazolo[1,5-a]pyridine-2-carboxylic acid or the structural isomer Pyrazolo[1,5-b]pyridazine-3-carboxylic acid, severely compromises downstream molecular performance. Replacing the [1,5-b]pyridazine core with a [1,5-a]pyridine system eliminates a crucial nitrogen atom, leading to a measurable loss in target binding affinity—often reducing potency by 2-fold to >10-fold in kinase and phenotypic assays due to disrupted hinge-binding interactions [1]. Furthermore, utilizing the 3-carboxylic acid isomer drastically alters the exit vector of the resulting amide, creating steric clashes within targeted binding pockets that the 2-substituted derivatives naturally avoid[2]. Consequently, procurement must strictly specify the 2-carboxylic acid derivative to preserve both the stereoelectronic profile and the precise spatial geometry required for active pharmaceutical ingredient (API) development.

Substitution Risk

This Building Block

C2-carboxylic acid positional isomer; synthetic handle at C2

3-Carboxylic Acid Isomer

C3 position may shift steric access; SAR outcomes may not transfer directly

This Building Block

C2-carboxylic acid enables amide coupling for lead optimization

Non-Carboxylic Acid Analog

Lacks key synthetic handle; derivatization pathway may be inaccessible

This Building Block

C2-substitution reported to modulate CDK4 vs VEGFR-2/GSK3β selectivity

Core Scaffold Without C2 Handle

Kinase selectivity profile may differ; SAR exploration limited at C2

Target Potency Retention: [1,5-b]Pyridazine vs. [1,5-a]Pyridine Scaffolds

In comparative structure-activity relationship (SAR) studies targeting kinase-driven phenotypic models, derivatives synthesized from the pyrazolo[1,5-b]pyridazine core consistently outperform their matched pyrazolo[1,5-a]pyridine counterparts. The removal of the specific pyridazine nitrogen in the [1,5-a]pyridine scaffold results in a minimum 2-fold, and up to >10-fold, decrease in potency due to the loss of critical hydrogen-bonding interactions within the enzyme hinge region [1].

Evidence DimensionTarget binding potency (fold-change in IC50/EC50)
Target Compound DataPyrazolo[1,5-b]pyridazine derivatives: Baseline high potency (e.g., sub-micromolar)
Comparator Or BaselinePyrazolo[1,5-a]pyridine derivatives: ≥2-fold to 10-fold loss in potency
Quantified Difference≥50% to 90% reduction in target affinity when substituting the core
ConditionsIn vitro kinase and whole-cell phenotypic assays (e.g., T. b. brucei models)

Procuring the exact [1,5-b]pyridazine scaffold is non-negotiable for maintaining the critical hinge-binding interactions required in kinase inhibitor drug discovery.

C2 Amide Handle
Class-level
C2-COOH enables amide coupling; 3-COOH isomer differs in steric and electronic profile at pyrazole ring junction
Positional isomerism may alter SAR outcomes
C2-carboxylic acid provides distinct synthetic entry for 2-substituted derivatives

Vector Geometry and Binding Pocket Fit: 2-Carboxylic Acid vs. 3-Carboxylic Acid

The position of the carboxylic acid handle fundamentally dictates the trajectory of downstream functional groups. Crystallographic and docking studies of pyrazolo[1,5-b]pyridazines demonstrate that substitution at the 2-position directs substituents toward solvent-exposed or specific allosteric regions, maximizing ligand efficiency. In contrast, utilizing the 3-carboxylic acid isomer (CAS 88561-91-5) shifts the exit vector by approximately 60 degrees, frequently resulting in severe steric clashes within the constrained ATP-binding pockets of kinases like CDK2 and GSK-3β [1].

Evidence DimensionSubstituent exit vector trajectory
Target Compound Data2-carboxylic acid: Optimal linear extension into solvent/pocket
Comparator Or Baseline3-carboxylic acid isomer: ~60-degree shift in trajectory
Quantified DifferenceSignificant alteration of pharmacophore geometry leading to steric clashes
ConditionsIn silico docking and X-ray crystallographic analysis of kinase ATP-binding sites

Buyers must select the 2-carboxylic acid isomer to ensure downstream amides achieve the correct spatial orientation for target engagement.

CDK4 Selectivity
Class-level
C2-substituted analogs showed enzyme selectivity against VEGFR-2 and GSK3β while maintaining CDK4 inhibition in recombinant kinase assays
C2-derivatization may shift kinase selectivity profile
In vitro kinase panel context; selectivity review recommended

Physicochemical Profile: Ligand Efficiency and TPSA vs. Indole Scaffolds

When optimizing the pharmacokinetic properties of lead compounds, the pyrazolo[1,5-b]pyridazine core offers quantifiably improved physicochemical metrics compared to traditional bicyclic systems like indole-2-carboxylic acid. The inclusion of the two additional nitrogen atoms in the pyridazine ring increases the Topological Polar Surface Area (TPSA) by approximately 25 Ų, which significantly enhances the aqueous solubility of derived amides while maintaining high ligand efficiency (LE) and lowering overall lipophilicity (clogP) [1].

Evidence DimensionTopological Polar Surface Area (TPSA) contribution
Target Compound DataPyrazolo[1,5-b]pyridazine core: Enhanced TPSA (~43 Ų for the core)
Comparator Or BaselineIndole core: Lower TPSA (~15 Ų for the core)
Quantified Difference~25-28 Ų increase in TPSA, driving better aqueous solubility
ConditionsPhysicochemical profiling of medicinal chemistry building blocks

Procuring this nitrogen-rich scaffold enables the synthesis of lead compounds with superior ADME profiles, reducing the risk of late-stage attrition due to poor solubility.

COX-2 QSAR
Class-level
Hydrophobic substitution at R2 (C2 position) reported favorable; bulky groups unfavorable for COX-2 inhibition
QSAR-guided SAR exploration at C2 position
2D-QSAR model-derived context; experimental validation needed
DYRK1A Lead Series
Class-level
Pyrazolo[1,5-b]pyridazine inhibitors reported with ligand-efficient DYRK1A inhibition and high kinome selectivity; Compound 11 showed cellular permeability without P-gp liability
Scaffold reported with favorable ligand efficiency
Kinome selectivity context requires independent validation
Procurement Spec
Specification review
95–97% purity across multiple suppliers; MDL MFCD18381193; storage at 2–8°C
Documented purity supports experimental reproducibility
Verify lot-specific COA upon receipt
Patent Precedent
Data to verify
Cited in WO2006/15737 A1 as a synthetic intermediate for pharmaceutical process chemistry
Reported as pharma intermediate with patent provenance
Source review recommended; verify applicability to your program

Synthesis of Selective Serine/Threonine Kinase Inhibitors

The compound is a validated starting material for developing inhibitors targeting CDK2/4, GSK-3β, and DYRK1A, where the 2-carboxylic acid is converted into amides that precisely occupy the ATP-binding pocket[1].

Development of Anti-Parasitic Therapeutics

Leveraged in the synthesis of repurposed kinase inhibitors for neglected tropical diseases, such as Human African Trypanosomiasis, where the specific [1,5-b]pyridazine core is required for selective parasite targeting over human host enzymes [2].

Construction of High-Ligand-Efficiency FBDD Libraries

Procured for Fragment-Based Drug Discovery (FBDD) and DNA-encoded library (DEL) synthesis, providing a low-molecular-weight, high-TPSA scaffold that ensures high aqueous solubility and robust reactivity in high-throughput amide coupling workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
DYRK1A target engagement studies
C2-position derivatization handle
Kinome selectivity and cellular permeability review
CDK4 isoform selectivity profiling
Kinase selectivity SAR at C2
CDK4 vs off-target kinase panel review
COX-2 pathway inhibitor SAR
QSAR-guided hydrophobic substitution at C2
COX-2 inhibition model context review
Photographic emulsion intermediate
Scaffold formylation pathway to 3-formyl derivative
Direct-positive emulsion performance review

XLogP3

0.5

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